ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro and methyl group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the hydroxyl group of the chromen-2-one derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds such as:
- Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
These compounds share a similar chromen-2-one core structure but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Biological Activity
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has gained attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.
Chemical Overview
- Chemical Name : this compound
- CAS Number : 41895663
- Molecular Formula : C14H13ClO5
- Molecular Weight : 296.70302 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromen-7-yloxy moiety allows the compound to influence cellular pathways by:
- Inhibiting specific enzymes
- Modulating cellular signaling pathways
- Interacting with nucleic acids and proteins
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including resistant pathogens.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
A study demonstrated that derivatives synthesized from this compound showed enhanced antibacterial activity, particularly against antibiotic-resistant strains .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in several cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 15 |
The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .
Case Study : A significant study focused on the effects of this compound on breast cancer cells indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations .
3. Antioxidant Effects
The compound is also noted for its antioxidant properties, which contribute to its protective effects against oxidative stress. It effectively scavenges free radicals, thereby preventing cellular damage associated with various diseases.
Summary of Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Demonstrated effectiveness against resistant bacterial strains.
- Anticancer Activity : Induces apoptosis in multiple cancer cell lines through specific biochemical pathways.
- Antioxidant Properties : Exhibits strong free radical scavenging abilities.
Properties
Molecular Formula |
C14H13ClO5 |
---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H13ClO5/c1-3-18-14(17)7-19-12-6-11-9(5-10(12)15)8(2)4-13(16)20-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
YRVQICOQLFLKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Origin of Product |
United States |
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